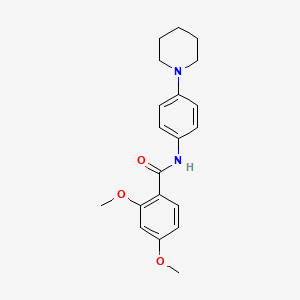![molecular formula C18H15F4N3O3 B5260874 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5260874.png)
1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a nitro-trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes:
Acylation Reaction: The piperazine ring is first acylated with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-fluorobenzoyl)piperazine.
Nitration and Trifluoromethylation: The resulting intermediate is then reacted with 4-nitro-2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction of Nitro Group: 1-(2-fluorobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine.
Substitution of Fluorine: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
作用機序
The mechanism by which 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine exerts its effects depends on its application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including signal transduction and metabolic processes, depending on its binding affinity and specificity.
類似化合物との比較
1-(2-Fluorobenzoyl)piperazine: Lacks the nitro-trifluoromethylphenyl group, making it less complex.
4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine:
Uniqueness: 1-(2-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
(2-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-15-4-2-1-3-13(15)17(26)24-9-7-23(8-10-24)16-6-5-12(25(27)28)11-14(16)18(20,21)22/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOVGRZQEADLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5260794.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260800.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5260806.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5260812.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5260818.png)

![7-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5260835.png)
![2-[(4-aminophenyl)amino]-3-chloronaphthoquinone](/img/structure/B5260847.png)
![N-benzyl-1-[3-methoxy-4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5260854.png)
![ethyl N-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-methylglycinate](/img/structure/B5260863.png)
![2-[2-(3-bromophenyl)vinyl]-1-butyl-1H-benzimidazole](/img/structure/B5260865.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5260872.png)
![N-CYCLOPROPYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5260882.png)
![2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide](/img/structure/B5260910.png)
